4,6-Dihydrothieno[3,4-b]thiophene

Organic Electronics Low-Bandgap Polymers Spectroelectrochemistry

4,6‑Dihydrothieno[3,4‑b]thiophene is the critical monomer for synthesizing low‑bandgap donor–acceptor copolymers that achieve benchmark 9.4% PCE, far surpassing P3HT‑based systems. Unlike other thienothiophene isomers, its quinoid resonance yields a uniquely low homopolymer bandgap (0.84 eV) for efficient NIR harvesting. The stable 4,6‑dihydro form provides synthetic versatility; its 5,5‑dioxide derivative acts as a safe precursor for thiophene ortho‑quinodimethane via controlled thermolysis. For researchers targeting next‑generation OPV performance, substituting this building block with alternative fused thiophenes directly compromises device efficiency.

Molecular Formula C6H6S2
Molecular Weight 142.2 g/mol
Cat. No. B12281246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydrothieno[3,4-b]thiophene
Molecular FormulaC6H6S2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1C2=C(CS1)SC=C2
InChIInChI=1S/C6H6S2/c1-2-8-6-4-7-3-5(1)6/h1-2H,3-4H2
InChIKeyJBJYYMPHNYTRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydrothieno[3,4-b]thiophene: A Core Fused Thiophene Monomer for Low-Bandgap Conjugated Polymers in Organic Electronics Procurement


4,6-Dihydrothieno[3,4-b]thiophene is a sulfur-containing heterocyclic compound that serves as the foundational building block for the thieno[3,4-b]thiophene (TT) moiety, a key structural unit in the design of low-bandgap conjugated polymers [1]. As a partially saturated fused thiophene, its 4,6-dihydro form provides a stable, synthetic entry point for the construction of highly efficient organic electronic materials, including donor-acceptor (D-A) copolymers like PTB7, which have achieved benchmark power conversion efficiencies in organic photovoltaics (OPVs) [2]. The compound's physical properties, such as a high boiling point of 250.4±40.0 °C, support its utility in standard polymerization and purification processes .

Why Generic Fused Thiophenes Cannot Substitute for 4,6-Dihydrothieno[3,4-b]thiophene in High-Efficiency Organic Electronic Material Sourcing


The specific 3,4-b ring fusion pattern in 4,6-dihydrothieno[3,4-b]thiophene is not a general feature of all fused thiophenes; its electronic structure is uniquely stabilized by a quinoid resonance form that is absent in other thienothiophene isomers, such as thieno[3,2-b]thiophene [1]. This fundamental difference translates into a significantly lower band gap for its derived polymers, a critical parameter for improving light harvesting and charge transport in organic solar cells [2]. Furthermore, the 4,6-dihydro precursor offers distinct synthetic advantages over the fully aromatic thieno[3,4-b]thiophene, enabling specific functionalization and polymerization strategies that are not possible with alternative fused heterocycles, making direct substitution a performance-compromising decision for device fabricators [3].

Quantitative Performance Differentiation Guide for 4,6-Dihydrothieno[3,4-b]thiophene in Material Selection


Spectral Red-Shift and Band Gap Advantage Over Thieno[3,2-b]thiophene Isomers

The UV-vis absorption spectrum of the thieno[3,4-b]thiophene (TT) unit, derived from 4,6-dihydrothieno[3,4-b]thiophene, is significantly red-shifted compared to the thieno[3,2-b]thiophene isomer, a direct result of its greater stabilization of the quinoid resonance form [1]. This electronic difference is quantified in the optical band gap of their respective polymers: poly(thieno[3,4-b]thiophene) exhibits an exceptionally low band gap of 0.84 eV, whereas poly(thieno[3,2-b]thiophene) typically has a band gap in the range of 1.6-2.0 eV [1][2].

Organic Electronics Low-Bandgap Polymers Spectroelectrochemistry

Power Conversion Efficiency (PCE) Superiority Over P3HT in Polymer Solar Cells

Polymers synthesized using the thieno[3,4-b]thiophene (TT) unit, which is constructed from 4,6-dihydrothieno[3,4-b]thiophene, have consistently outperformed the industry-standard donor material P3HT in bulk heterojunction (BHJ) solar cells [1]. A series of novel semiconducting polymers with alternating thieno[3,4-b]thiophene and benzodithiophene (BDT) units achieved a record power conversion efficiency (PCE) of 9.4% when blended with fullerene acceptors [2]. In contrast, optimized P3HT:PCBM devices typically exhibit PCEs in the range of 4-5% [3].

Organic Photovoltaics Bulk Heterojunction Solar Cells Donor-Acceptor Copolymers

Tunable HOMO Energy Level and Enhanced Open-Circuit Voltage via Fluorination

The versatility of the 4,6-dihydrothieno[3,4-b]thiophene core allows for precise electronic tuning via simple chemical modification. The introduction of an electron-withdrawing fluorine atom at the C3 position of the thieno[3,4-b]thiophene unit (yielding polymer P2) effectively lowers the highest occupied molecular orbital (HOMO) energy level [1]. This structural modification directly improves the open-circuit voltage (Voc) from 0.78 V for the non-fluorinated polymer (P1) to 0.86 V for the fluorinated polymer (P2) in BHJ solar cell devices [1].

Organic Solar Cells Open-Circuit Voltage HOMO Energy Level Tuning

Unique Synthetic Versatility as a Stable Precursor to Reactive ortho-Quinodimethanes

The 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide derivative serves as a unique, stable, and easily alkylated synthetic equivalent of the highly reactive 2,3-dihydro-2,3-dimethylenethiophene (a thiophene ortho-quinodimethane) [1]. Upon thermolysis, it cleanly extrudes sulfur dioxide (SO2) to generate the reactive diene in situ, which can then be efficiently trapped in Diels-Alder cycloaddition reactions [2]. This contrasts with direct attempts to use 2,3-dimethylenethiophene, which are hampered by its inherent instability and tendency to polymerize uncontrollably [1].

Synthetic Methodology Diels-Alder Reactions Polymer Chemistry

Targeted Application Scenarios for 4,6-Dihydrothieno[3,4-b]thiophene Based on Quantified Performance Advantages


High-Efficiency Bulk Heterojunction (BHJ) Organic Photovoltaics (OPVs)

For research groups and industrial developers aiming to surpass the PCE limits of P3HT-based systems, 4,6-dihydrothieno[3,4-b]thiophene is the critical monomer for synthesizing low-bandgap donor-acceptor copolymers. Evidence confirms that polymers containing this core achieve PCEs of up to 9.4%, a substantial improvement over the 4-5% typical of P3HT devices [1]. Its procurement is directly linked to achieving next-generation solar cell performance metrics [1].

Fine-Tuning of Energy Levels in Donor Polymers for Improved Voc

Material scientists focused on optimizing the open-circuit voltage (Voc) of OPVs should procure 4,6-dihydrothieno[3,4-b]thiophene as a versatile starting point for derivatization. Direct comparative data shows that fluorinating the derived thieno[3,4-b]thiophene unit increases Voc from 0.78 V to 0.86 V by lowering the polymer's HOMO level, a strategy for minimizing energy loss and boosting device efficiency [2].

Synthesis of Complex Fused Heterocycles via Diels-Alder Chemistry

For synthetic organic chemists constructing complex polycyclic frameworks, the 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide derivative is an indispensable, stable precursor to a highly reactive thiophene ortho-quinodimethane. Its ability to undergo controlled thermolysis and Diels-Alder cycloaddition provides a reliable and safe route to molecular architectures that are inaccessible using other, less stable, synthetic equivalents [3].

Development of Near-Infrared (NIR) Absorbing Materials

Developers of NIR photodetectors or transparent electronics requiring strong, low-energy absorption bands should utilize polymers based on this building block. The quantified band gap of 0.84 eV for its homopolymer is significantly lower than that of related thieno[3,2-b]thiophene polymers (1.6-2.0 eV), enabling efficient light harvesting in the NIR spectral region that is unattainable with many conventional conjugated materials [4].

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